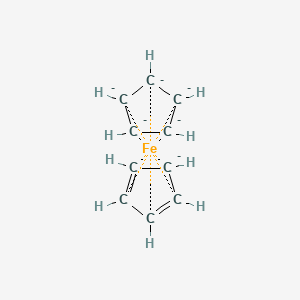

FERROCENE

Description

Properties

Molecular Formula |

C10H10Fe-6 |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

InChI Key |

XISWFGALECMDCV-UHFFFAOYSA-N |

SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Origin of Product |

United States |

Advanced Structural and Electronic Characteristics of Ferrocene

Quantum Chemical Description of Ferrocene Bonding

The bonding in this compound is a classic example of the synergy between a transition metal and organic π-systems. Both Molecular Orbital (MO) Theory and Ligand Field Theory (LFT) offer valuable, albeit different, perspectives on the electronic structure that imparts such high stability to the molecule.

Molecular Orbital Theory Applied to this compound

Molecular Orbital (MO) theory provides the most comprehensive description of the covalent bonding in this compound. The model is built upon the interaction between the valence atomic orbitals of the central iron atom (3d, 4s, and 4p) and the π molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. umb.edulibretexts.org The five p-orbitals of each aromatic Cp ring combine to form five π molecular orbitals. For the two rings together, this results in ten symmetry-adapted linear combinations (SALCs) of these π-orbitals.

These ten ligand-based orbitals are then combined with the metal orbitals of corresponding symmetry (assuming D₅d point group for simplicity) to form the molecular orbitals of the this compound molecule. umb.edu The primary bonding interactions involve the overlap of the ligand π-orbitals with the 3d orbitals of the iron atom. umb.edu

The resulting qualitative molecular orbital diagram for this compound shows a set of bonding, non-bonding, and anti-bonding orbitals. The eighteen valence electrons (eight from the Fe atom in the +2 oxidation state and five from each of the two Cp⁻ rings) fill the bonding and non-bonding molecular orbitals. libretexts.org This configuration, with the highest occupied molecular orbital (HOMO) being primarily of metal d-character (specifically, the a₁' and e₂' orbitals), leads to a stable 18-electron complex, which accounts for this compound's notable chemical inertness. libretexts.org

The key interactions that lead to the bonding in this compound can be summarized in the following table:

| Metal Orbital Symmetry | Ligand Orbital (SALC) Symmetry | Resulting MO Character |

| a₁' | a₁' | Bonding & Antibonding |

| a₂" | a₂" | Bonding & Antibonding |

| e₁' | e₁' | Bonding & Antibonding |

| e₁" | e₁" | Bonding & Antibonding |

| e₂' | e₂' | Non-bonding (largely metal) |

| e₂" | e₂" | Non-bonding (largely ligand) |

Ligand Field Theory Considerations

While MO theory describes the covalent nature of the bonding in detail, Ligand Field Theory (LFT) offers a simplified, yet powerful, model focusing on the effect of the ligands on the metal's d-orbitals. In the context of this compound, the two cyclopentadienyl anions create a ligand field that splits the five degenerate d-orbitals of the Fe²⁺ ion into distinct energy levels.

For a D₅d symmetry environment, the d-orbitals split into three energy levels. The ordering, determined through computational methods like ab initio ligand field theory (aiLFT), is as follows (in order of increasing energy): dₓ₂-y₂, dₓᵧ (e₂g), followed by d(z²) (a₁g), and finally dₓz, dᵧz (e₁g). rsc.org The six d-electrons of the Fe²⁺ ion then occupy these orbitals. In this compound, the Cp⁻ ligand acts as a strong field ligand, leading to a large energy gap (Δ) between the lower and upper sets of d-orbitals. rsc.org This results in a low-spin d⁶ configuration, where all electrons are paired in the lower energy orbitals (e₂g and a₁g), rendering the molecule diamagnetic. rsc.orglibretexts.org

Conformational Analysis of this compound and Derivatives

The two cyclopentadienyl rings in this compound are not fixed in a single orientation relative to each other but can rotate about the central iron-Cp axis. This rotational freedom leads to different conformations, the energetics of which have been a subject of extensive study.

Eclipsed and Staggered Conformations

The two primary conformations of this compound are the eclipsed (D₅h symmetry) and the staggered (D₅d symmetry) forms. umb.edu In the eclipsed conformation, the carbon atoms of the top ring are directly aligned with the carbon atoms of the bottom ring when viewed along the principal axis. In the staggered conformation, the top ring is rotated by 36° relative to the bottom ring, so the carbon atoms of one ring are positioned between those of the other.

Numerous experimental and theoretical studies have been conducted to determine the ground state conformation. While the energy difference is minuscule, high-accuracy theoretical calculations and some experimental evidence, such as X-ray absorption fine structure (XAFS) on frozen solutions, suggest that the eclipsed conformation is the more stable energy minimum for unsubstituted this compound. researchgate.netunimelb.edu.au However, in the solid state, the conformation can be influenced by crystal packing forces. The introduction of bulky substituents, as in decamethylthis compound, leads to a staggered conformation due to steric hindrance. unimelb.edu.au

Energetics of Rotational Barriers

The energy barrier to rotation between the eclipsed and staggered conformations is remarkably low. Experimental techniques and computational studies have consistently placed this barrier at approximately 4 kJ/mol (about 0.96 kcal/mol). nih.govrsc.org This low barrier means that at room temperature, the cyclopentadienyl rings in this compound are in a state of near-free rotation in the gas phase and in solution.

The small magnitude of this rotational barrier is a testament to the diffuse, delocalized nature of the π-bonding between the iron center and the Cp rings. The interaction is not strongly dependent on the specific alignment of the individual carbon atoms, allowing for facile rotation. This dynamic behavior is a hallmark of the this compound molecule and its derivatives, although the barrier can be significantly increased by introducing bulky substituents on the rings or by creating bridged ferrocenophanes where the rings are physically linked. mdpi.com

Electronic Structure Modulations by Substitution

The electronic properties of the this compound core can be systematically tuned by introducing substituents onto the cyclopentadienyl rings. This allows for the fine-tuning of properties such as redox potential, which is crucial for applications in areas like molecular electronics and catalysis. mdpi.com

The effect of a substituent is primarily governed by its electron-donating or electron-withdrawing nature. researchgate.net

Electron-donating groups (e.g., alkyl groups like -CH₃) increase the electron density on the iron center. This makes the molecule easier to oxidize, shifting the this compound/ferrocenium (B1229745) (Fc/Fc⁺) redox potential to more negative (less positive) values. researchgate.netacs.org

Electron-withdrawing groups (e.g., acetyl group, -COCH₃) decrease the electron density on the iron center. This makes the molecule more difficult to oxidize, resulting in a shift of the redox potential to more positive values. mdpi.comresearchgate.net

This modulation of electronic properties can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibria and the electronic nature of substituents. viu.ca For substituted ferrocenes, a linear correlation is observed between the half-wave oxidation potential (E₁/₂) and the Hammett substituent constant (σp). acs.orgulisboa.pt This relationship can be expressed as:

E₁/₂(substituted) - E₁/₂(unsubstituted) = ρσp

Where ρ is the reaction constant, indicating the sensitivity of the redox potential to substituent effects. viu.ca This predictable tuning allows for the rational design of this compound derivatives with specific electrochemical properties. researchgate.net

The effect of various substituents on the redox potential of this compound is illustrated in the table below.

| Substituent | Hammett Constant (σp) | Effect on Redox Potential (E₁/₂) | Nature of Substituent |

| -N(CH₃)₂ | -0.83 | Shifts to more negative values | Strong Electron-Donating |

| -CH₃ | -0.17 | Shifts to more negative values | Electron-Donating |

| -H | 0.00 | Reference (unsubstituted this compound) | - |

| -Cl | +0.23 | Shifts to more positive values | Electron-Withdrawing |

| -COCH₃ | +0.50 | Shifts to more positive values | Electron-Withdrawing |

| -CN | +0.66 | Shifts to more positive values | Strong Electron-Withdrawing |

Intermolecular Interactions of this compound

The solid-state structure and bulk properties of this compound are significantly influenced by a subtle interplay of weak intermolecular forces. Although the intramolecular forces that define the "sandwich" structure are robust, the interactions between individual this compound molecules dictate their arrangement in the crystal lattice. These non-covalent interactions, while individually weak, collectively determine the conformational preferences and packing polymorphism observed in solid this compound.

Detailed research has shown that intermolecular forces in the crystal can promote molecular conformations that are not the most energetically favorable for an isolated molecule. esrf.fr In the gas phase and in solution, the eclipsed (D5h) conformation of this compound is slightly lower in energy than the staggered (D5d) conformation. esrf.frnih.gov However, under normal conditions, this compound crystallizes in a monoclinic form where the cyclopentadienyl (Cp) rings are staggered. esrf.fr This suggests that the crystal cohesion forces, or intermolecular interactions, are responsible for stabilizing this energetically less-favored conformation. esrf.fr The energy barrier for the rotation of the Cp rings is very low, estimated to be around 4 kJ/mol, which can be attributed to van der Waals forces between the two rings within a single molecule. umb.edu

The primary intermolecular interactions governing the crystal packing of this compound are van der Waals forces. The arrangement of molecules in the crystal lattice is a compromise to maximize attractive dispersion forces while minimizing steric repulsion. High-pressure X-ray diffraction experiments have demonstrated that enhancing these intermolecular interactions through compression can induce a phase transition. At 3.24 GPa, this compound undergoes a transition where the molecules are "pushed" by intermolecular forces into a more ordered, staggered conformation, eliminating the disorder of the Cp rings seen at ambient pressure. esrf.fr

While unsubstituted this compound relies on weaker van der Waals interactions, the introduction of functional groups allows for the formation of stronger and more directional non-covalent bonds, such as hydrogen bonds. This compound derivatives have been specifically designed to include hydrogen bonding motifs (like donor-donor-acceptor-acceptor sequences) that enable self-assembly into highly stable, noncovalent dimers. acs.org In these supramolecular structures, the two this compound units can exhibit surprisingly efficient electronic communication through the hydrogen bond network, even when separated by more than 10 Å. acs.org The crystal structures of such derivatives often reveal intricate inter- and intramolecular hydrogen bonding networks. nih.gov

Energy decomposition analysis (EDA) provides insight into the forces governing this compound's structure. These studies break down the total interaction energy into physically meaningful components. Research indicates that the preference for the eclipsed conformer in an isolated molecule arises from a delicate balance between quantum mechanical Pauli repulsion, which favors the staggered form, and attractive orbital and electrostatic interactions, which favor the eclipsed form. nih.govpreprints.org

The following table summarizes the results from an energy decomposition analysis comparing the staggered and eclipsed conformers of a neutral this compound molecule, illustrating the contributing energetic factors.

| Energy Component | Interaction Energy Difference (Staggered vs. Eclipsed) (kcal·mol⁻¹) | Favored Conformer |

|---|---|---|

| Pauli Repulsion (ΔEPauli) | +10.61 | Staggered |

| Orbital Attraction (ΔEOrb) | -5.48 | Eclipsed |

| Electrostatic Attraction (ΔEEstat) | -5.25 | Eclipsed |

| Total Interaction Energy (ΔEInt) | -0.12 | Eclipsed |

Data adapted from energy decomposition analysis studies. preprints.org The positive value for Pauli repulsion indicates it is a destabilizing factor for the eclipsed conformer relative to the staggered one, while negative values for orbital and electrostatic attraction indicate they are stabilizing factors.

Synthetic Methodologies for Ferrocene and Its Derivatives

Classical and Modern Ferrocene Synthesis Routes

The initial synthesis of this compound, reported in 1951, involved the reaction of cyclopentadienyl (B1206354) magnesium bromide with iron(III) chloride. scienceinfo.com Another early method utilized the reaction of metallic iron with gaseous cyclopentadiene (B3395910) at elevated temperatures. wikipedia.org A more efficient and commonly used laboratory-scale synthesis involves the reaction of sodium cyclopentadienide (B1229720) with anhydrous iron(II) chloride in an ethereal solvent. wikipedia.org

Modern synthetic routes have focused on improving efficiency, scalability, and functional group tolerance. One such approach involves the photolysis of precursors like [(η⁵-C₅H₄R)Fe(η⁶-toluene)][PF₆] in the presence of a substituted cyclopentadienyl salt. acs.org This method allows for the selective synthesis of various functionalized mono- and biferrocenes under ambient conditions. acs.org

Table 1: Comparison of Classical and Modern this compound Synthesis Routes

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical (Pauson-Kealy) | Cyclopentadienyl magnesium bromide, Iron(III) chloride | Ethereal solvent | Historical significance | Use of Grignard reagent, potential for side reactions |

| Classical (Miller et al.) | Iron, Cyclopentadiene gas | High temperature | Direct reaction | Harsh conditions, limited applicability |

| Modern (Alkali Cyclopentadienide) | Sodium cyclopentadienide, Iron(II) chloride | Ethereal solvent | High yield, readily available starting materials | Requires anhydrous conditions |

| Modern (Photolytic) | [(η⁵-C₅H₄R)Fe(η⁶-toluene)][PF₆], Substituted cyclopentadienyl salt | Visible light, ambient temperature | Mild conditions, good functional group tolerance | Requires specific precursors |

Regioselective and Stereoselective Functionalization

The functionalization of the cyclopentadienyl (Cp) rings in this compound is a cornerstone of this compound chemistry. Achieving regioselectivity (controlling the position of substitution) and stereoselectivity (controlling the spatial arrangement of substituents) is crucial for the synthesis of complex and functional this compound derivatives.

The iodofunctionalization of ferrocenylallene with carboxylic acids, phenols, and alcohols has been shown to proceed with high regio- and stereoselectivity, influenced by the steric bulk of the this compound group. nih.govfigshare.com These resulting iodo-containing this compound derivatives are valuable intermediates for further transformations through palladium-catalyzed cross-coupling reactions. nih.govfigshare.com

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and organometallic compounds, including this compound. wikipedia.orgchem-station.com This technique relies on the presence of a directing metalation group (DMG) on the this compound scaffold, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgnih.gov Examples of effective DMGs for this compound include amides, tertiary amines, and sulfoxides. wikipedia.orgresearchgate.net The resulting lithiated this compound can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. nih.gov The use of chiral directing groups, such as in (–)-sparteine-mediated DoM of this compound diamides, allows for the stereoselective preparation of planar chiral ferrocenes. researchgate.net

Palladium-catalyzed C-H activation has emerged as a versatile and atom-economical tool for the functionalization of this compound. beilstein-journals.orgnih.govacs.orgnih.gov This approach enables the direct formation of C-C and C-heteroatom bonds at specific C-H positions, often guided by a directing group. rsc.org For instance, the use of a dimethylaminomethyl group can direct the acylation of the this compound core. nih.govacs.org Enantioselective C-H activation, often employing chiral ligands, has been successfully applied to the synthesis of planar chiral ferrocenes. beilstein-journals.orgnih.govacs.org These methods provide a direct route to functionalized ferrocenes that might be difficult to access through classical methods. researchgate.net

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry approaches to this compound synthesis and functionalization aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net

Microwave-assisted organic synthesis has been successfully applied to the acylation of this compound, significantly reducing reaction times compared to conventional heating. researchgate.netacs.org Furthermore, replacing traditional mineral acid catalysts with solid acid catalysts can lead to a more eco-friendly process. acs.org Solvent-free reaction conditions, such as dry grinding, have also been explored for condensation reactions involving formylthis compound, often resulting in faster and cleaner reactions. slideshare.netresearchgate.netnih.gov Reactions in water, another green solvent, have also proven effective for certain transformations. slideshare.netresearchgate.net

Table 2: Green Chemistry Approaches in this compound Functionalization

| Technique | Reaction Type | Green Advantages |

| Microwave Irradiation | Acylation, Condensation | Reduced reaction time, improved energy efficiency. researchgate.netresearchgate.net |

| Solvent-Free Grinding | Condensation | Reduced solvent waste, faster reaction rates. slideshare.netresearchgate.netnih.gov |

| Aqueous Conditions | Condensation | Use of a benign solvent, simplified workup. slideshare.netresearchgate.net |

| Solid Acid Catalysts | Acylation | Replacement of hazardous mineral acids, catalyst recyclability. acs.org |

Synthesis of Mono-, Di-, and Polysubstituted Ferrocenes

The ability to control the degree of substitution on the this compound core is essential for tuning its electronic and steric properties.

Monosubstituted ferrocenes are typically prepared through electrophilic substitution reactions, such as Friedel-Crafts acylation, which readily introduces an acyl group onto one of the Cp rings. scienceinfo.commdpi.compatsnap.comresearchgate.net Other methods include the photolytic route mentioned earlier, which can be tailored to produce monosubstituted derivatives. acs.org

Disubstituted ferrocenes can exist as 1,1'- (heteroannular) or 1,2- and 1,3- (homoannular) isomers. The synthesis of 1,1'-disubstituted ferrocenes can be achieved by using a larger excess of the electrophile in reactions like Friedel-Crafts acylation. mdpi.comresearchgate.net The synthesis of homoannularly disubstituted ferrocenes often requires more directed approaches, such as DoM, which allows for the sequential introduction of substituents at specific positions. nih.govnih.gov For example, the directed lithiation of chiral this compound sulfonamides can lead to 1,2-disubstituted planar chiral ferrocenes. nih.gov

Polysubstituted ferrocenes are accessible through sequential functionalization strategies. nih.gov For instance, starting from an enantiopure 2-substituted ferrocenesulfoxide, a third substituent can be introduced at the 5-position via deprotometalation and electrophilic trapping. nih.gov This iterative approach allows for the synthesis of highly functionalized and stereochemically complex this compound derivatives, including trisubstituted and even tetrasubstituted systems. nih.gov

Introduction of Heteroatoms into the this compound Framework

The incorporation of heteroatoms (e.g., N, P, S, Si) into the this compound structure, either on the cyclopentadienyl rings or as part of a bridging unit, significantly expands its chemical and physical properties.

The introduction of sulfur can be achieved through the lithiation of this compound followed by reaction with a sulfur electrophile. nih.gov The resulting ferrocenyl sulfides can be further oxidized to sulfoxides and sulfones, which are valuable directing groups and chiral auxiliaries. nih.govnih.gov Phosphorus-containing ferrocenes, particularly ferrocenylphosphines, are crucial ligands in catalysis and are often prepared by reacting lithiated this compound with chlorophosphines. patsnap.com Nitrogen-containing functionalities can be introduced through various methods, including the synthesis of hydrazine-derived ferrocenes and the use of nitrogen-based directing groups for C-H functionalization. nih.govnih.gov Silicon and other main group elements can also be incorporated, leading to materials with interesting electronic properties. researchgate.net

Synthesis of Chiral this compound Ligands and Scaffolds

The development of chiral this compound ligands has been pivotal in the advancement of asymmetric catalysis. Their unique structural properties, including planar chirality, rigidity, and steric bulk, have made them highly effective in a vast array of enantioselective transformations. rsc.orgacs.org The synthetic methodologies for accessing these privileged scaffolds are diverse, ranging from classical auxiliary-based approaches to modern transition-metal-catalyzed C-H functionalization reactions. These strategies allow for precise control over the stereochemistry, enabling the synthesis of a wide variety of this compound derivatives with tailored electronic and steric properties. rsc.orgnih.gov

A key feature of many chiral this compound ligands is "planar chirality," which arises when a substituent breaks the plane of symmetry of a cyclopentadienyl (Cp) ring that is itself substituted with at least one other group. wikipedia.org This, often combined with central chirality, creates a powerful tool for inducing asymmetry in catalytic processes. chemrxiv.org

Auxiliary-Controlled Synthesis: The Role of Ugi's Amine

One of the most established and versatile methods for synthesizing chiral this compound ligands relies on the use of a chiral auxiliary. The quintessential example is (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine. wikipedia.org This compound contains a chiral center that directs the stereoselective functionalization of the this compound backbone.

The synthesis of Ugi's amine typically starts from this compound, which is acetylated to form acetylthis compound (B1663952). Subsequent reduction yields racemic 1-ferrocenylethanol. This alcohol can be converted to the corresponding amine, which is then resolved into its pure enantiomers using a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. chemrxiv.org An alternative stereoselective synthesis involves the Corey-Bakshi-Shibata reduction of acetylthis compound to directly access enantiopure (1R)-1-ferrocenylethanol. wikipedia.org

Once obtained in enantiopure form, Ugi's amine serves as a powerful precursor for introducing planar chirality via diastereoselective ortho-lithiation. The dimethylamino group directs an organolithium reagent, typically n-butyllithium, to deprotonate the adjacent position on the Cp ring. The resulting lithiated intermediate can then be quenched with various electrophiles to install a second substituent, creating a 1,2-disubstituted this compound with defined planar and central chirality. wikipedia.orgchemrxiv.org

This methodology is the cornerstone for the synthesis of many widely used families of chiral phosphine (B1218219) ligands, including Josiphos, PPFA (diphenylphosphinoferrocenylethylamine), and Taniaphos ligands. chinesechemsoc.orgresearchgate.netwikipedia.org For instance, the synthesis of Josiphos-type ligands involves the directed lithiation of Ugi's amine followed by reaction with a chlorophosphine (e.g., Ph₂PCl). The dimethylamino group is then displaced by a secondary phosphine (e.g., R'₂PH) in a substitution reaction that proceeds with retention of configuration, yielding the final bidentate phosphine ligand. chemrxiv.org

Table 1: Prominent Chiral Ligands Derived from Ugi's Amine

| Ligand Family | Precursor | Key Synthetic Steps | Typical Structure |

| PPFA | (R)-Ugi's amine | 1. Directed ortho-lithiation. 2. Reaction with Ph₂PCl. | A P,N-ligand with a diphenylphosphino group at the 2-position. |

| Josiphos | (R)-Ugi's amine | 1. Directed ortho-lithiation and reaction with R₂PCl. 2. Sₙ1-type substitution of the NMe₂ group with a secondary phosphine (R'₂PH). | A diphosphine ligand with PR₂ and PR'₂ groups. |

| Taniaphos | (R)-Ugi's amine derivative | Multi-step synthesis involving functional group transformations to create a 1,5-diphosphine scaffold. | A 1,5-diphosphine this compound ligand. researchgate.net |

| Xyliphos | (R,Sp)-Xyliphos | Derived from Ugi's amine, it is a key ligand for industrial processes like the synthesis of (S)-metolachlor. chinesechemsoc.org | A diphosphine ligand used in Ir-catalyzed asymmetric hydrogenation. |

Direct Enantioselective Synthetic Methods

While auxiliary-based methods are robust, significant progress has been made in the direct enantioselective synthesis of planar chiral ferrocenes from prochiral starting materials. These methods often rely on asymmetric catalysis, offering more atom-economical routes.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed enantioselective C-H activation has emerged as a powerful strategy. chinesechemsoc.org These reactions typically use a directing group on the this compound substrate to guide a chiral catalyst to a specific C-H bond.

Palladium Catalysis: Pioneering work demonstrated that Pd(II) catalysts, in conjunction with chiral N-monoprotected amino acid (MPAA) ligands like Boc-L-Val-OH, can effectively catalyze the enantioselective C-H arylation of N,N-disubstituted aminomethyl ferrocenes with arylboronic acids or diarylethynes. nih.govthieme-connect.com This approach can achieve excellent enantioselectivities, often up to 99% ee. nih.govthieme-connect.com Similarly, palladium-catalyzed intramolecular C-H arylation of N-(2-bromoaryl)ferrocenecarboxamides using TADDOL-derived phosphoramide (B1221513) ligands also provides high enantioselectivities (up to 98:2 er). nih.gov More recently, a Pd/norbornene cooperative catalysis system has been developed for the distal C-H functionalization of ferrocenes, enabling the synthesis of 1,3-disubstituted derivatives with high enantio- and diastereoselectivity. acs.org

Cobalt Catalysis: Earth-abundant metals like cobalt have also been successfully employed. A dual-ligand system, consisting of a chiral salicyloxazoline (Salox) ligand and a phosphine oxide, enables the cobalt-catalyzed enantioselective dehydrogenative C-H acyloxylation of ferrocenes, affording oxy-substituted planar chiral products in good yields and with excellent enantioselectivities (90–99% ee). chinesechemsoc.org Furthermore, Co-catalyzed enantioselective C-H alkylation has been achieved, coupling this compound thioamides with allyl carbonates to form C(sp²)–C(sp³) bonds with up to 95% ee. chinesechemsoc.org

Table 2: Examples of Catalytic Enantioselective C-H Functionalization of Ferrocenes

| Metal Catalyst | Chiral Ligand/System | Reaction Type | Substrate Example | Enantioselectivity |

| Pd(OAc)₂ | Boc-L-Val-OH | C-H Arylation | N,N-Dimethylaminomethylthis compound | Up to 99% ee thieme-connect.com |

| Pd(II) | TADDOL-derived phosphoramide | Intramolecular C-H Arylation | N-(2-bromoaryl)ferrocenecarboxamide | 91:9 to 98:2 er nih.gov |

| Co(II) | Chiral Salox / Phosphine Oxide | C-H Acyloxylation | Ferrocenecarboxamide | 90-99% ee chinesechemsoc.org |

| Cp*Co(III) | Binaphthyl-based Cpˣ | C-H Allylation | This compound thioamide | Up to 95% ee chinesechemsoc.org |

Other Asymmetric Methodologies

Beyond C-H activation, other strategies have been developed for the asymmetric synthesis of chiral this compound scaffolds. Enantioselective deprotolithiation of this compound derivatives using chiral bases, such as alkyllithiums in the presence of (−)-sparteine or chiral lithium amides, allows for the enantioselective introduction of a substituent. This method has been successfully applied to the synthesis of 2-substituted this compound triflones with enantiomeric excesses reaching up to 93% ee. researchgate.net

These diverse synthetic methodologies provide robust and flexible access to a wide range of chiral this compound ligands and scaffolds. The choice of method depends on the desired substitution pattern and the availability of starting materials, with both classical auxiliary-controlled routes and modern catalytic C-H functionalization techniques playing crucial roles in the field of asymmetric synthesis. rsc.orgnih.gov

Reactivity and Mechanistic Studies of Ferrocene Transformations

Electrophilic Aromatic Substitution Reactions on Ferrocene

This compound exhibits remarkable aromatic character, undergoing electrophilic aromatic substitution reactions far more readily than benzene (B151609). stackexchange.comaskfilo.com This heightened reactivity is attributed to the electron-rich nature of the cyclopentadienyl (B1206354) (Cp) rings, which are capable of stabilizing the intermediate cationic species. askfilo.com Common examples of such reactions include Friedel-Crafts acylation, alkylation, and formylation. wikipedia.orgchemicalbook.com For instance, the Friedel-Crafts acylation of this compound with acetic anhydride (B1165640) and a phosphoric acid catalyst is a standard laboratory experiment that yields acetylthis compound (B1663952). wikipedia.org Similarly, Vilsmeier-Haack formylation using formylanilide and phosphorus oxychloride produces ferrocenecarboxaldehyde. wikipedia.org

Mechanistic Pathways (e.g., Exo vs. Endo Attack)

The mechanism of electrophilic substitution on this compound is a subject of considerable interest, with two primary pathways proposed: exo and endo attack. acs.org The preferred pathway is largely dictated by the nature of the electrophile. acs.org

Exo Attack: Hard electrophiles, such as the acylium ion in Friedel-Crafts acylation, are believed to attack the cyclopentadienyl ring from the outer (exo) face. acs.org This direct attack on the ring leads to the formation of a sigma complex, which then loses a proton to restore aromaticity. researchgate.net

Endo Attack: Softer electrophiles, on the other hand, are thought to initially coordinate to the iron center (endo attack). acs.org This is followed by the migration of the electrophile to the cyclopentadienyl ring from the inner (endo) face. acs.orgresearchgate.net

Density functional theory (DFT) studies have been employed to investigate these pathways. For the protonation of this compound, a hard electrophile, the exo attack mechanism is favored. acs.org Conversely, for softer electrophiles, the initial metal coordination of the endo attack pathway is a plausible route. acs.org

Substituent Effects on Reactivity and Selectivity

The presence of substituents on the this compound core significantly influences the reactivity and selectivity of subsequent electrophilic aromatic substitution reactions. Electron-donating groups enhance the electron density of the cyclopentadienyl rings, thereby increasing the rate of electrophilic attack. researchgate.net Conversely, electron-withdrawing groups deactivate the rings towards electrophilic substitution. researchgate.net

The position of substitution is also directed by the existing substituent. During di-substitution, the second substituent predominantly adds to the unsubstituted ring, leading to the 1,1'-disubstituted product. libretexts.org This is due to the deactivating effect of the first substituent on the ring to which it is attached. However, under certain conditions, 1,2-disubstituted products can also be formed. chemicalbook.com

| Substituent Type | Effect on Reactivity | Preferred Position of Second Substitution |

| Electron-donating (e.g., -CH3) | Activating | 1'-position |

| Electron-withdrawing (e.g., -COCH3) | Deactivating | 1'-position |

Redox Chemistry of this compound and Ferrocenium (B1229745)

This compound is characterized by a stable and reversible one-electron oxidation process, which has established it as a standard reference in electrochemistry. nih.govresearchgate.net It undergoes oxidation to form the 17-electron ferrocenium cation, [Fe(C₅H₅)₂]⁺. wikipedia.orgnih.gov This process is electrochemically reversible and occurs at a well-defined potential. researchgate.netmdpi.com The stability of both the neutral this compound and the cationic ferrocenium species is a key feature of its redox chemistry. nih.gov

The redox potential of the this compound/ferrocenium couple can be fine-tuned by introducing substituents onto the cyclopentadienyl rings. Electron-withdrawing groups make the oxidation more difficult, shifting the potential to more positive values, while electron-donating groups have the opposite effect. researchgate.netnih.gov

Electron Transfer Mechanisms

The electron transfer in the this compound/ferrocenium system can occur through two primary mechanisms:

Outer-Sphere Electron Transfer: In this mechanism, the electron transfer occurs without the formation of a covalent bond between the this compound and the other reactant. utep.edu The electron tunnels through space, and the process is governed by the Franck-Condon principle. utep.edu

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridging ligand between the this compound and the redox partner, facilitating the electron transfer. utep.edu

Studies using cyclic voltammetry and other electrochemical techniques have been instrumental in elucidating these mechanisms for various this compound derivatives. mdpi.com The electrochemical reversibility of the this compound/ferrocenium couple is indicative of a rapid and uncomplicated electron transfer process. researchgate.net

Radical Pathways in this compound Chemistry

The one-electron oxidation of this compound to the paramagnetic ferrocenium ion inherently involves a radical species. wikipedia.org The chemistry of this compound can also involve other radical pathways, particularly in certain oxidation reactions. For instance, ferrocenium cations have been shown to react with peroxide oxidants to generate oxygen-centered radicals, initiating Fenton-type chemistry. mdpi.com

Mechanistic studies have proposed that in some reactions, a single-electron transfer from this compound can trigger the formation of other radical intermediates. mdpi.com For example, in the this compound-catalyzed imidation of arenes, a single-electron transfer from this compound to N-succinimidyl-4-acetoxybenzoate (NSP) leads to the formation of an imidyl radical, which then reacts with the aromatic substrate. mdpi.com

Ring-Opening Reactions of Ferrocenophanes

Ferrocenophanes are derivatives of this compound in which the two cyclopentadienyl rings are linked by one or more bridging atoms. wikipedia.org This bridging induces strain in the molecule, which can lead to unique reactivity, including ring-opening reactions. wikipedia.org

The ring-opening of ferrocenophanes, particularly strained wikipedia.orgferrocenophanes (where the bridge consists of a single atom), provides a route to poly(ferrocenylsilane)s and other this compound-containing polymers. wikipedia.orgnih.gov These reactions often proceed via cleavage of the bond between the bridging atom and the cyclopentadienyl ring.

For example, the reaction of silicon-bridged wikipedia.orgferrocenophanes with boron halides results in the selective cleavage of the Si-Cp bond, affording functionalized this compound derivatives. nih.gov Similarly, tin-bridged wikipedia.orgferrocenophanes undergo ring-opening polymerization to yield poly(ferrocenylstannane)s. scispace.com

Photolytic methods can also induce ring-opening in ferrocenophanes. For instance, phosphorus-bridged wikipedia.orgferrocenophanes undergo a photolytic ring-opening reaction that is proposed to proceed via a haptotropic shift of the Cp ligand from η⁵ to η¹, creating vacant coordination sites on the iron center. acs.org

| Ferrocenophane Type | Ring-Opening Method | Product |

| Silicon-bridged wikipedia.orgferrocenophane | Reaction with boron halides | Functionalized ferrocenylboranes |

| Tin-bridged wikipedia.orgferrocenophane | Thermal or catalytic | Poly(ferrocenylstannane)s |

| Phosphorus-bridged wikipedia.orgferrocenophane | Photolysis | Ring-opened complex with η¹-Cp ligand |

Advanced Oxidation and Reduction Processes Involving this compound

This compound's reversible one-electron redox couple, Fe(II)/Fe(III), makes it a versatile component in advanced oxidation processes (AOPs) and certain reduction reactions. duke.educhemrxiv.org Its ability to participate in electron transfer reactions allows it to catalyze the formation of highly reactive species for the degradation of pollutants and to facilitate specific chemical transformations. duke.educhemrxiv.org

In the realm of advanced oxidation, this compound and its derivatives are particularly noted for their role in Fenton-like and photo-Fenton processes. duke.edudigitellinc.com The fundamental principle of these processes is the generation of hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents. chemrxiv.org In a typical this compound-catalyzed Fenton-type reaction, the ferrocenium cation (Fc⁺), the oxidized form of this compound, reacts with peroxide oxidants like hydrogen peroxide (H₂O₂) to generate these hydroxyl radicals. duke.edu The ferrocenium ion, having acted as a one-electron oxidant, is subsequently reduced back to this compound, completing the catalytic cycle. chemrxiv.org

The efficiency of these reactions can be influenced by various factors, including pH, the concentration of the this compound catalyst, and the presence of light. digitellinc.comnih.gov For instance, in the degradation of winery wastewater using a heterogeneous photo-Fenton process, a this compound concentration of 0.50 g/L at a pH of 3.0 was found to be optimal for achieving significant removal of total organic carbon (TOC). digitellinc.com The application of UV-C radiation in this photo-Fenton process enhances the production of hydroxyl radicals, leading to more efficient degradation of organic pollutants. digitellinc.com

This compound-based catalysts have been successfully employed for the degradation of a variety of organic pollutants. For example, a this compound-containing silicotungstate has been used as a heterogeneous photocatalyst for the degradation of 4-chlorophenol. duke.edu In this system, hydroxyl radicals generated with the aid of this compound were identified as the key reactive species. duke.edu Similarly, this compound has been used to establish a heterogeneous photo-Fenton system for the degradation of sulfamethoxazole, an antibiotic. nih.gov Electron spin resonance studies confirmed that a photo-induced electron transfer process from this compound to hydrogen peroxide and dissolved oxygen led to the formation of hydroxyl radicals, which were primarily responsible for the antibiotic's degradation. nih.gov

The method of immobilizing this compound onto a support material can also impact its catalytic activity and stability. acs.org Studies on the degradation of ciprofloxacin (B1669076) using this compound anchored to SBA-15 silica (B1680970) have shown that the anchoring method affects both the efficiency of this compound incorporation and the catalyst's stability. acs.org While all tested materials were active in the photo-Fenton process, the catalyst prepared via an azide-alkyne "click" reaction demonstrated the highest stability over subsequent cycles. acs.org

While less extensively documented, this compound is also involved in advanced reduction processes, often as a redox mediator. cmu.edu Its primary role in these systems is to facilitate electron transfer. For instance, this compound has been investigated in the electrocatalytic reduction of carbon dioxide. cmu.edu In such systems, this compound can act as an electron shuttle, transferring electrons to the catalytic sites for the conversion of CO₂ into other chemical products. cmu.edu

| Substrate | Catalyst System | Process | Key Findings |

| 4-chlorophenol | This compound-containing silicotungstate | Heterogeneous Photo-Fenton | Successful degradation of the pollutant within 2 hours, mediated by hydroxyl radicals. duke.edu |

| Winery Wastewater | This compound (Fc) | Heterogeneous Photo-Fenton | Achieved 82.7% Total Organic Carbon (TOC) removal under optimal conditions ([Fc] = 0.50 g/L, [H₂O₂] = 194 mM, pH = 3.0). digitellinc.com |

| Sulfamethoxazole | This compound (Fc) | Heterogeneous Photo-Fenton | Effective degradation of the antibiotic, with hydroxyl radicals identified as the primary reactive species. nih.gov |

| Ciprofloxacin | This compound anchored on SBA-15 silica | Photo-Fenton | The method of anchoring this compound affects catalytic activity and stability, with the "click" reaction method showing the highest stability. acs.org |

| Carbon Dioxide | This compound-based polypyridyl ligand | Electrocatalytic Reduction | Catalyzes the formation of syngas (CO and H₂) and formic acid with moderate selectivity. cmu.edu |

Mechanochemical Reactivity of this compound Mechanophores

The incorporation of this compound units into polymer chains has led to the development of "mechanophores"—molecular units that exhibit a chemical response to mechanical stress. duke.edunih.gov Despite the high bond dissociation energy of the iron-cyclopentadienyl (Fe-Cp) bond, it has been shown to be a preferential site for mechanochemical scission when embedded within a polymer backbone and subjected to forces such as pulsed ultrasonication. nih.govacs.org This susceptibility to mechanical force opens up avenues for creating materials that can sense stress, self-strengthen, or undergo network remodeling. duke.edunih.gov

The mechanochemical reactivity of this compound is not solely dependent on the inherent strength of the Fe-Cp bond but is significantly influenced by the molecular architecture surrounding the this compound core. nih.gov Single-molecule force spectroscopy studies have revealed that the mechanical reactivity of ferrocenophanes (this compound with its two cyclopentadienyl rings bridged) is correlated with the rotational alignment of the cyclopentadienyl ligands. duke.edunih.gov

Two primary mechanisms for the force-induced dissociation of this compound have been proposed: a "shearing" mechanism, which is typical for the parent this compound, and a "peeling" mechanism. duke.edunih.gov The "peeling" pathway can be favored by introducing distal attachments that conformationally lock the this compound mechanophore. duke.edunih.gov This restriction of the dissociation pathway can lead to a significant increase in the dissociation rate constant by several orders of magnitude at forces around 1 nanonewton. duke.edunih.gov This enhanced reactivity translates to improved macroscopic properties, such as mechanochromism (color change in response to force) and force-induced cross-linking in polymers containing these modified ferrocenophanes. duke.edunih.gov

Computational studies, guided by machine learning, have been employed to explore the vast design space of potential this compound mechanophores. chemrxiv.orgdigitellinc.com These studies have identified key design principles for tuning mechanochemical activation, including the strategic placement of sterically bulky groups to achieve regio-controlled transition state stabilization and the introduction of non-covalent ligand-ligand interactions to alter the reaction mechanism. chemrxiv.orgdigitellinc.com

Experimental validation of these computational predictions has been carried out at both the single-polymer level through sonication experiments and at the bulk material level through mechanical testing. chemrxiv.orgdigitellinc.com For instance, the pulsed ultrasonication of polybutadiene-derived polymers containing main-chain this compound units demonstrated that the Fe-Cp bond is indeed the site of preferential scission. nih.gov Mechanistic investigations suggest a predominantly heterolytic mechanism for this chain scission. nih.gov Furthermore, a computationally identified this compound mechanophore, when used as a cross-linker, resulted in a more than four-fold enhancement in the tearing energy of the material, demonstrating the practical potential of this approach for creating tougher polymer networks. chemrxiv.orgdigitellinc.com

| Mechanophore System | Method of Mechanical Activation | Dissociation Mechanism/Key Feature | Observed Outcome |

| Ferrocenophanes with distal attachments | Single-molecule force spectroscopy | Restricted dissociation pathway to a "peeling" mechanism. duke.edunih.gov | Several orders of magnitude increase in dissociation rate constant at ~1 nN; macroscopic mechanochromism and force-induced cross-linking. duke.edunih.gov |

| Main-chain this compound in polybutadiene-like polymers | Pulsed ultrasonication | Preferential scission of the Fe-Cp bond; predominantly heterolytic mechanism. nih.govacs.org | Chain scission of the polymer at the this compound units. nih.govacs.org |

| Computationally designed this compound cross-linker | Mechanical testing (tearing) | Regio-controlled transition state stabilization via sterically bulky groups. chemrxiv.orgdigitellinc.com | Greater than 4-fold enhancement in the material's tearing energy. chemrxiv.orgdigitellinc.com |

| This compound in polyurethanes and poly(methyl acrylate)s | Sonication | Preferential cleavage at the this compound units over other bonds in the polymer backbone. researchgate.net | Release of iron ions from the polymer matrix. researchgate.net |

Electrochemistry of Ferrocene and Its Derivatives

Fundamental Redox Behavior of the Ferrocene/Ferrocenium (B1229745) Couple

This compound, with the chemical formula Fe(C₅H₅)₂, is an organometallic compound known for its unique "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org This structure confers remarkable stability to the molecule. The electrochemical behavior of this compound is characterized by a well-defined and reversible one-electron oxidation-reduction process. nih.govresearchgate.net

The fundamental redox reaction involves the oxidation of the neutral this compound (Fc) molecule to the ferrocenium cation (Fc⁺), as shown in the following equation:

Fc ⇌ Fc⁺ + e⁻

This process involves the removal of one electron from the iron center, changing its oxidation state from +2 in this compound to +3 in the ferrocenium cation. wikipedia.org The this compound/ferrocenium (Fc/Fc⁺) couple exhibits a high degree of chemical and electrochemical reversibility, making it a standard reference system in non-aqueous electrochemistry. nih.govnih.gov The stability of both the reduced (this compound) and oxidized (ferrocenium) forms contributes to this ideal behavior. mdpi.com

The standard potential of the Fc/Fc⁺ couple is approximately +0.64 V versus the Normal Hydrogen Electrode (NHE). wikipedia.org This value can, however, be influenced by the solvent and supporting electrolyte used. acs.org The electron self-exchange rates for the this compound/ferrocenium couple are high, typically in the range of 10⁶–10⁷ M⁻¹ s⁻¹, and are notably independent of the solvent and electrolyte. nih.gov This rapid electron transfer kinetics is a key feature of its electrochemical behavior.

The reversibility of the Fc/Fc⁺ redox couple is a defining characteristic. lancs.ac.uk In cyclic voltammetry, this is evidenced by a peak separation (ΔEₚ) close to the theoretical Nernstian value of 59 mV for a one-electron process and a peak current ratio (Iₚₐ/Iₚ꜀) approaching unity. mdpi.com However, deviations from ideal reversibility can occur due to factors such as slow electron transfer or solution resistance, leading to a quasi-reversible process. mdpi.com

Influence of Substituents on Redox Potentials

The redox potential of the this compound/ferrocenium couple can be systematically modified by introducing substituents onto the cyclopentadienyl rings. nih.gov This tunability is crucial for tailoring the electrochemical properties of this compound derivatives for specific applications. mdpi.com The electronic nature of the substituent directly influences the ease of oxidation of the iron center.

Electron-donating groups (EDGs) increase the electron density at the iron center, making the this compound derivative easier to oxidize. This results in a cathodic shift (a decrease) of the redox potential compared to unsubstituted this compound. researchgate.net

Electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making the this compound derivative more difficult to oxidize. This leads to an anodic shift (an increase) in the redox potential. researchgate.net

The effect of substituents on the redox potential is generally additive and can be correlated with Hammett substituent constants (σ). ulisboa.ptbeilstein-journals.org A linear relationship is often observed between the half-wave oxidation potential (E₁/₂) and the sum of the Hammett constants of the substituents. ulisboa.ptbeilstein-journals.org

| Substituent | Nature of Substituent | Effect on Redox Potential (E₁/₂) | Shift Direction |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Decreases | Cathodic (Negative) |

| -C(O)CH₃ (Acetyl) | Electron-Withdrawing | Increases | Anodic (Positive) |

| -Cl (Chloro) | Electron-Withdrawing | Increases | Anodic (Positive) |

| -Br (Bromo) | Electron-Withdrawing | Increases | Anodic (Positive) |

| -C(O)OCH₃ (Methoxycarbonyl) | Electron-Withdrawing | Increases | Anodic (Positive) |

For instance, decamethylthis compound, with ten electron-donating methyl groups, has an oxidation potential that is 0.59 V lower than that of this compound. nih.gov Conversely, acetyl this compound, with an electron-withdrawing acetyl group, exhibits an oxidation potential 0.27 V higher than this compound. nih.gov This wide range of accessible potentials allows for the design of this compound derivatives with tailored redox properties for various applications.

Electrochemical Characterization Techniques for this compound Systems

Several electrochemical techniques are employed to characterize the redox behavior of this compound and its derivatives. These methods provide valuable information about the thermodynamics and kinetics of the electron transfer process.

Cyclic Voltammetry (CV): This is the most common technique for studying this compound systems. mdpi.com CV provides information on the redox potential, reversibility of the electrochemical process, and diffusion coefficients. scispace.comresearchgate.net The shape of the cyclic voltammogram, including the peak potentials and currents, reveals the nature of the electron transfer.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution than CV, making them suitable for determining low concentrations of this compound derivatives and for studying more complex systems. mdpi.com

Controlled-Potential Electrolysis: This method is used to determine the number of electrons transferred in the redox reaction and to generate the oxidized or reduced species for further characterization. ulisboa.pt

Spectroelectrochemistry: This technique combines electrochemical methods with spectroscopy (e.g., UV-Vis, IR) to study the spectral changes that occur during the redox process. beilstein-journals.org This provides insights into the electronic structure of the this compound and ferrocenium species.

| Technique | Information Obtained |

|---|---|

| Cyclic Voltammetry (CV) | Redox potential, reversibility, diffusion coefficient |

| Differential Pulse Voltammetry (DPV) | Higher sensitivity, quantitative analysis |

| Square Wave Voltammetry (SWV) | High speed and sensitivity |

| Controlled-Potential Electrolysis | Number of electrons transferred, bulk generation of redox species |

| Spectroelectrochemistry | In-situ spectral changes during redox, electronic structure information |

Electron Transfer Mediators Based on this compound

This compound and its derivatives are widely used as electron transfer mediators in various electrochemical applications, including biosensors and electrocatalysis. mdpi.com An electron transfer mediator is a redox-active molecule that facilitates electron transfer between an electrode and another species that has slow electron transfer kinetics with the electrode. nih.gov

The key properties of this compound that make it an excellent mediator include:

Reversible Redox Behavior: The stable and reversible Fc/Fc⁺ couple allows for efficient shuttling of electrons. nih.gov

Fast Electron Transfer Kinetics: The rapid self-exchange rate ensures efficient mediation. nih.gov

Tunable Redox Potential: The ability to modify the redox potential through substitution allows for matching the potential of the target analyte or enzymatic reaction. beilstein-journals.org

Stability: this compound and its derivatives are generally stable in both the oxidized and reduced forms. mdpi.com

In biosensors, this compound derivatives can shuttle electrons between the active site of an enzyme and the electrode surface. nih.gov For example, they have been used to facilitate electron transfer in glucose oxidase-based glucose sensors. This compound can also act as a redox catalyst in organic electrosynthesis, where it mediates the oxidation or reduction of a substrate that would otherwise react slowly at the electrode surface. nih.gov

Redox-Switchable Systems and Devices

The reversible redox behavior of the this compound/ferrocenium couple makes it a valuable component in the design of redox-switchable molecular systems and devices. nih.gov By incorporating a this compound unit into a larger molecular structure, the properties of that molecule can be altered by changing the oxidation state of the iron center.

This redox switching can be used to control a variety of molecular functions, including:

Catalytic Activity: The catalytic activity of a metal complex can be turned "on" or "off" by oxidizing or reducing an appended this compound unit. nih.gov

Optical Properties: The color and fluorescence of a molecule can be modulated by the redox state of a linked this compound moiety. researchgate.net

Host-Guest Interactions: The binding affinity of a host molecule for a guest can be switched by changing the charge at the this compound center. mdpi.com

These principles have been applied in the development of redox-switchable catalysts, sensors, and molecular machines. rsc.orgnih.gov For example, this compound-containing ligands have been used to create catalysts whose activity can be controlled electrochemically. nih.gov In materials science, this compound has been incorporated into polymers and metal-organic frameworks (MOFs) to create redox-active materials with tunable electronic and optical properties. acs.org

Advanced Spectroscopic and Characterization Techniques in Ferrocene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of diamagnetic organometallic compounds like ferrocene.

In ¹H NMR spectroscopy, the ten equivalent protons of the two cyclopentadienyl (B1206354) (Cp) rings in unsubstituted this compound exhibit a single sharp resonance. magritek.com This singlet typically appears around 4.16 ppm in deuterochloroform (CDCl₃), indicating that all hydrogen atoms are in the same chemical environment due to the rapid rotation of the Cp rings on the NMR timescale. magritek.comchegg.com Similarly, the ¹³C NMR spectrum of this compound shows a single peak for the ten equivalent carbon atoms, typically observed around 68 ppm. researchgate.net The appearance of a single peak in both ¹H and ¹³C NMR spectra is a key indicator of the highly symmetric "sandwich" structure of this compound. chegg.com

When the cyclopentadienyl rings are substituted, the number and splitting patterns of the NMR signals change, providing crucial information for structural elucidation. For instance, in acetylthis compound (B1663952), the protons on the substituted ring become inequivalent, leading to more complex multiplets, while the protons on the unsubstituted ring remain as a singlet. In 1,2-(tetramethylene)-ferrocene, the appearance of triplets and doublets on the substituted ring confirms the cyclized structure. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | ~4.16 | CDCl₃ | magritek.com |

| ¹³C | ~68 | Not Specified | researchgate.net |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals in more complex this compound derivatives. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled. In a COSY spectrum of a substituted this compound, cross-peaks would appear between signals of adjacent protons on a cyclopentadienyl ring, helping to map out the connectivity and substitution pattern. emerypharma.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded protons and carbons. wikipedia.org For a this compound derivative, an HSQC spectrum would show a correlation peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com A DEPT-135 spectrum, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for characterizing alkyl-substituted ferrocenes. emerypharma.com

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule, providing insights into its structure and the nature of the iron-cyclopentadienyl bond. colab.wswikipedia.org The observed spectra are consistent with a D₅d symmetry (staggered rings) for this compound in its crystalline state. colab.ws Key vibrational modes include C-H stretching, C-C ring stretching, C-H bending, ring breathing, and metal-ring stretching and tilting modes. jct.ac.il The similarity in the valence force constants between the cyclopentadienyl ring in this compound and aromatic compounds like benzene (B151609) confirms the aromatic nature of the Cp rings. colab.ws

| Vibrational Mode | IR Frequency | Raman Frequency | Reference |

|---|---|---|---|

| C-H Stretch | ~3100 | ~3100 | jct.ac.ilscribd.com |

| C-C Stretch (in-plane) | ~1410, ~1108 | ~1410, ~1105 | jct.ac.ilscribd.com |

| Fe-Cp Stretch (asymmetric) | ~478 | Not Active | jct.ac.il |

| Ring Tilt (asymmetric) | ~492 | Not Active | jct.ac.il |

UV-Visible and Electronic Circular Dichroism (ECD) Spectroscopy

The electronic structure of this compound gives rise to characteristic absorptions in the UV-Visible spectrum. The spectrum typically displays two main bands. acs.org A lower energy, weaker band around 440 nm is attributed to Laporte-forbidden d-d transitions on the iron center. acs.orgresearchgate.net A much more intense band is observed in the UV region (around 325 nm), which is assigned to a metal-to-ligand charge transfer (MLCT) transition. umn.edu These transitions are sensitive to the substitution on the cyclopentadienyl rings, making UV-Vis spectroscopy a useful tool for studying the electronic effects of different functional groups.

Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable for the stereochemical analysis of chiral this compound derivatives. acs.org The sign of the Cotton effect in the ECD spectrum, particularly for the d-d transition band around 470 nm, can be correlated with the helicity or specific stereochemistry of the this compound core. acs.org This provides a powerful method for assigning the absolute configuration of chiral ferrocenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and its derivatives. wikipedia.org In electron ionization (EI) mass spectrometry, this compound typically shows a prominent molecular ion peak (M⁺) at m/z 186. nist.govrsc.org

The fragmentation pattern provides structural information. Common fragmentation pathways for this compound involve the loss of one or both cyclopentadienyl rings. rsc.org Key fragment ions observed in the mass spectrum of this compound include:

[Fe(C₅H₅)₂]⁺ : The molecular ion (m/z = 186). rsc.org

[Fe(C₅H₅)]⁺ : A major fragment resulting from the loss of one Cp ring (m/z = 121). rsc.orgresearchgate.net

[Fe]⁺ : The bare iron ion (m/z = 56). rsc.org

[C₅H₅]⁺ : The cyclopentadienyl cation (m/z = 65). rsc.org

For substituted ferrocenes, fragmentation can also occur at the substituent groups, providing further clues about the molecule's structure. scirp.org Techniques like electrospray ionization (ESI) can be used to analyze ferrocenium (B1229745) ions, the oxidized form of this compound. researchgate.netscirp.org

Mössbauer Spectroscopy for Iron Oxidation State and Environment

⁵⁷Fe Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of the iron atom in this compound. researchgate.net It provides precise information about the oxidation state, spin state, and coordination symmetry of the iron center. For this compound, the Mössbauer spectrum at room temperature typically consists of a single quadrupole doublet. This doublet is characterized by an isomer shift (δ) and a quadrupole splitting (ΔEₐ).

The isomer shift is indicative of the electron density at the iron nucleus and thus the oxidation state. For this compound, the isomer shift is characteristic of a low-spin Fe(II) species. doubtnut.com The large quadrupole splitting arises from the asymmetric electric field gradient at the iron nucleus, a hallmark of the this compound structure. rsc.org This technique is particularly powerful for studying mixed-valence species, such as biferrocenium salts, where distinct signals for Fe(II) and Fe(III) sites can often be resolved, providing direct evidence of the different oxidation states. acs.orgrsc.orgacs.org

| Parameter | Typical Value (mm/s) | Information Provided | Reference |

|---|---|---|---|

| Isomer Shift (δ) | ~0.4-0.5 | Confirms Fe(II) oxidation state | acs.orgacs.org |

| Quadrupole Splitting (ΔEₐ) | ~2.3-2.4 | Indicates asymmetric electronic environment | rsc.orgacs.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. In this compound research, it has been instrumental in confirming the "sandwich" structure and revealing the conformational dynamics of the cyclopentadienyl (Cp) rings in the solid state. esrf.friucr.org The mutual orientation of the Cp rings, described by the torsion angle (τ), is not fixed and is highly sensitive to intermolecular interactions and crystal packing forces. esrf.fr This leads to the existence of different crystalline polymorphs, each exhibiting a distinct conformational arrangement.

Under ambient conditions, this compound crystallizes in a monoclinic form (Polymorph I). esrf.fr In this phase, the cyclopentadienyl rings are in a staggered conformation, which is energetically less favorable than the eclipsed conformation. esrf.fr High-resolution diffraction studies have shown that this staggered arrangement is a result of disorder, with the Cp rings occupying two or three different sites. esrf.fr

Upon cooling, this compound undergoes phase transitions. Below 164 K, it converts to a triclinic form (Polymorph II). esrf.fr In this phase, there are two independent molecules in the asymmetric unit, and their Cp rings are twisted by approximately 9° from the ideal eclipsed conformation. esrf.fr A third, orthorhombic polymorph (Polymorph III) can be obtained by crystallizing this compound below 98 K. In this low-temperature phase, the cyclopentadienyl rings are in an almost perfectly eclipsed conformation (τ ≈ 0°). esrf.fr The existence of these different polymorphs demonstrates that the energy barrier to ring rotation is small and that the observed conformation in the solid state is dictated by the subtle balance of intramolecular and intermolecular forces within the crystal lattice. esrf.fr

Detailed X-ray diffraction analyses have provided precise measurements of key structural parameters. Early three-dimensional analyses of the monoclinic form determined the Fe-C bond length to be approximately 2.045 Å and the C-C bond length within the cyclopentadienyl rings to be about 1.403 Å. iucr.org

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Temperature Range | Crystal System | Space Group | Conformation | Key Features |

| I | > 164 K | Monoclinic | P2₁/a | Staggered (Disordered) | Energetically unfavored conformation stabilized by crystal packing. esrf.fr |

| II | < 164 K | Triclinic | Pī | Distorted Eclipsed (~9°) | Two independent molecules in the asymmetric unit. esrf.fr |

| III | < 98 K | Orthorhombic | Pnma | Eclipsed (τ ≈ 0°) | Energetically favored conformation achieved at low temperatures. esrf.fr |

This table is interactive. You can sort and filter the data.

Rotational Spectroscopy for Gas-Phase Structural Characterization

Rotational spectroscopy, specifically microwave spectroscopy, is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from the intermolecular interactions present in the solid state. For this compound and its derivatives, this method provides invaluable data on bond lengths, bond angles, and the conformational preference of the cyclopentadienyl rings.

Studies on this compound itself are complemented by detailed analyses of its substituted derivatives, which allow for a robust estimation of the structural parameters of the parent molecule. nih.gov In the gas phase, in contrast to the staggered conformation often found in the solid state at room temperature, this compound adopts an eclipsed (D₅h symmetry) conformation. aip.orgunimelb.edu.au This has been confirmed by gas-phase electron diffraction and supported by quantum chemical calculations. unimelb.edu.auresearchgate.net

Microwave spectroscopy studies on derivatives such as ethynylthis compound (B1143415) and chlorothis compound have allowed for the precise determination of key structural parameters. nih.govaip.org By measuring the rotational constants for various isotopomers, a detailed structural framework can be constructed. For instance, analysis of ethynylthis compound provided an estimate for the distance from the iron atom to the centers of the cyclopentadienyl rings in unsubstituted this compound as 1.65(1) Å. nih.gov The Fe-C bond distance in these systems is found to be approximately 2.04 to 2.05 Å. nih.govaip.org These studies also reveal subtle structural distortions induced by substituents. For example, in chlorothis compound, the C-Cl bond is bent slightly out of the plane of the carbon atoms by about 2.7(6)°. aip.org

Table 2: Gas-Phase Structural Parameters of this compound and Derivatives Determined by Microwave Spectroscopy

| Compound | Parameter | Value (Å) | Technique/Analysis |

| This compound (estimated) | Fe to Cp ring center distance | 1.65(1) | Microwave Spectroscopy (from ethynylthis compound data) nih.gov |

| Ethynylthis compound | Fe-C distance | 2.049(5) | Microwave Spectroscopy nih.gov |

| Ethynylthis compound | C-C distance (in Cp ring) | 1.432(2) | Microwave Spectroscopy nih.gov |

| Chlorothis compound | Average Fe-C distance | 2.042(9) | Microwave Spectroscopy aip.org |

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations of Ferrocene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, including ferrocene and its derivatives. DFT calculations have been instrumental in elucidating various aspects of this compound chemistry.

Geometric and Electronic Structure Calculations

DFT has been extensively applied to determine the optimized geometry and electronic structure of this compound. Studies have investigated the relative stability of its conformers, eclipsed (D₅h) and staggered (D₅d), with findings indicating that the eclipsed conformer is the true minimum structure in the gas phase, while the staggered conformer represents a saddle point structure. researchgate.netsciensage.info However, the staggered structure can be stabilized in the condensed phase or with certain electron-donating substituents. sciensage.info

DFT calculations provide insights into molecular orbitals, charge distribution, and dipole moments. sciensage.infoembuni.ac.ke For instance, the electronic structure and geometry optimization of this compound calculated using DFT/B3LYP with the 6-31G(d) basis set showed that the involvement of metal orbitals (4s, 4p, and 3d) and carbon 2pz orbitals of the cyclopentadienyl (B1206354) rings contribute to the molecular orbitals. embuni.ac.ke The involvement order of iron orbitals was found to be 4pz > 4py > 4s > 4px for 4s and 4p orbitals, and 3dyz > 3dxz > 3d2z > 3dx2-y2 > 3dxy for 3d orbitals. embuni.ac.ke

DFT calculations have also been used to study the adsorption of this compound on metal surfaces like Au(111) and Ag(111), providing information on preferred adsorption sites, orientations, and adsorption energies. chemrxiv.org These studies show that this compound preferentially adsorbs in a vertical configuration through the lower Cp ring on hollow sites, and acts predominantly as an electron donor on both Au and Ag surfaces. chemrxiv.org

Interactive Table: DFT Calculated Adsorption Energies of this compound on Metal Surfaces

| Surface | Conformer | Orientation | Adsorption Site | Adsorption Energy (eV) |

| Au(111) | Eclipsed (E-Fc) | Vertical (⏊) | Hollow (H) | -0.87 chemrxiv.org |

| Au(111) | Staggered (S-Fc) | Vertical (⏊) | Hollow (H) | -0.88 chemrxiv.org |

| Ag(111) | Eclipsed (E-Fc) | Vertical (⏊) | Hollow (H) | -0.79 chemrxiv.org |

| Ag(111) | Staggered (S-Fc) | Vertical (⏊) | Hollow (H) | -0.79 chemrxiv.org |

| Au(111) | Eclipsed (E-Fc) | Parallel ( | ) | |

| Ag(111) | Eclipsed (E-Fc) | Parallel ( | ) |

Reaction Mechanism Elucidation via DFT

DFT has proven valuable in investigating the mechanisms of reactions involving this compound, particularly electrophilic substitution. Studies on protonation, acetylation, and mercuration of this compound using DFT have provided a general description of these reactions, with results often agreeing with experimental observations. unige.ch For instance, acetylation is found to occur via exo attack, while mercuration follows an endo mechanism. unige.ch For protonation, DFT studies support a rapid equilibrium between metal-protonated and agostic ring-protonated this compound. unige.ch

DFT calculations have also been used to study the mechanism of this compound-catalyzed reactions, such as the heteroarylation of BODIPy using diazonium salts. rsc.org These studies can help elucidate the role of this compound as a catalyst, for example, by investigating single electron transfer (SET) processes. rsc.org

Ab Initio and Post-Hartree-Fock Methods

Beyond DFT, more computationally intensive ab initio and post-Hartree-Fock methods have been applied to this compound to achieve higher accuracy in certain calculations. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster methods like CCSD(T). unige.chresearchgate.netresearchgate.net

Ab initio chemical dynamics simulations have also been performed to understand the atomic-level mechanisms of reactions like the protonation and lithiation of this compound, revealing details about exo and endo attack pathways and the dynamics of proton or lithium ion migration. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound molecules and systems containing this compound. These simulations can provide insights into conformational dynamics, interactions with solvents or surfaces, and the behavior of this compound in different environments.

First-principles molecular dynamics calculations have been used to characterize this compound at finite temperatures, providing information on vibrational frequencies and molecular motions. aip.org MD simulations have also been applied to study the conformation of this compound in the gas phase at various temperatures, showing that at low temperatures, an eclipsed-like conformation is preferred, while at higher temperatures, the cyclopentadienyl rings exhibit fluxional rotations. researchgate.net

MD simulations have also been used to investigate this compound-terminated self-assembled monolayers on gold surfaces, mimicking electrochemical conditions. acs.org These simulations can explore the possibility of redox-induced orientation changes and the interactions between this compound/ferrocenium (B1229745) species and supporting electrolytes. acs.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in this compound Chemistry

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques used to correlate the structural features of compounds with their biological activities or physicochemical properties. These methods have been applied in this compound chemistry to predict and understand the behavior of this compound derivatives. psu.edufrontiersin.orgresearchgate.netscilit.comnih.gov

QSAR/QSPR studies on this compound derivatives aim to identify structural descriptors that are predictive of a particular property or activity. This can involve using various statistical methods and molecular descriptors to build predictive models. psu.edufrontiersin.orgresearchgate.netnih.gov For example, QSPR models have been developed to predict the solubility of this compound in various organic solvents, highlighting the role of polar interactions and solvent basicity in the solvation process. researchgate.net QSAR analysis has also been applied to ferrocenyl chalcones to correlate their structure with biological activities, such as antifungal or nematicidal activity. frontiersin.org

Theoretical Insights into Metal-Ligand Bonding and Electron Delocalization

Theoretical calculations have been crucial in understanding the nature of the metal-ligand bonding in this compound and the extent of electron delocalization within the molecule. This compound is a classic example of a sandwich complex where the iron atom is bonded to the pi systems of the two cyclopentadienyl rings. wikipedia.orgaip.org

Molecular orbital theory, including the Dewar-Chatt-Duncanson model, has been successfully applied to explain the stability and geometry of this compound, based on the interaction between the iron d-orbitals and the pi orbitals of the Cp rings. wikipedia.orgaip.org While the 18-electron rule is a useful guideline in organometallic chemistry, this compound's stability is attributed not only to its electron count but also to the stable sandwich structure and the delocalization of pi electrons in the aromatic cyclopentadienyl rings, which provide additional stabilization. bloomtechz.com

Applications of Ferrocene in Catalysis

Homogeneous Catalysis by Ferrocene Derivatives

This compound's stable "sandwich" structure provides a robust scaffold for the synthesis of a wide array of ligands, which have been extensively employed in homogeneous catalysis. nih.govmdpi.com The ease of functionalization of the cyclopentadienyl (B1206354) (Cp) rings allows for the fine-tuning of steric and electronic properties of these ligands, leading to highly efficient and selective catalysts. mdpi.com

Chiral this compound ligands are considered "privileged structures" in asymmetric catalysis, finding application in a broad range of enantioselective transformations. rsc.org The unique stereochemical properties of this compound, particularly the introduction of planar chirality, have been instrumental in achieving high levels of stereocontrol. nih.govacs.org These ligands are often bidentate or tridentate, coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org